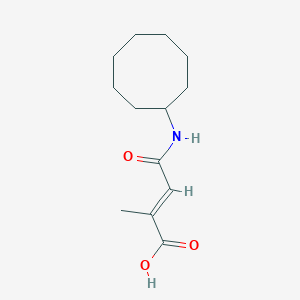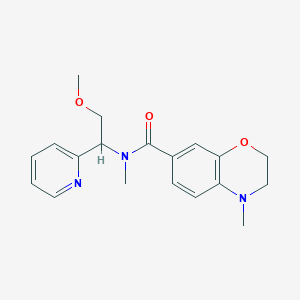
dimethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDP is a derivative of pyridine and is synthesized using various methods.
作用機序
The mechanism of action of dimethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is thought to involve the modulation of glutamate receptors and the inhibition of oxidative stress. Glutamate is an excitatory neurotransmitter that plays a role in neuronal damage in neurodegenerative diseases and stroke. This compound has been shown to reduce glutamate toxicity in neurons. Additionally, this compound has been shown to reduce oxidative stress, which is a key contributor to neuronal damage in neurodegenerative diseases and stroke.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, a neurotransmitter that plays a role in learning and memory. This compound has also been shown to increase the levels of ATP, the primary energy source for cells. Additionally, this compound has been shown to increase the levels of phosphocreatine, which plays a role in energy metabolism in the brain.
実験室実験の利点と制限
Dimethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for use in lab experiments. It has been shown to be safe and well-tolerated in animal models, and it has a low toxicity profile. Additionally, this compound has been shown to have good bioavailability and can cross the blood-brain barrier. However, there are also some limitations to using this compound in lab experiments. It has a short half-life and may require frequent dosing. Additionally, the optimal dosing for this compound has not been established.
将来の方向性
There are several future directions for research on dimethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the potential use of this compound in treating traumatic brain injury and spinal cord injury. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in treating neurodegenerative diseases. Another area of interest is the development of new synthesis methods for this compound that can produce higher yields and purity. Finally, more research is needed to establish the optimal dosing and safety profile of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized using various methods, and has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including its potential use in treating traumatic brain injury and spinal cord injury, the development of new synthesis methods, and further research on its mechanism of action and safety profile.
合成法
Dimethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Kabachnik-Fields reaction. The Hantzsch reaction involves the condensation of ethyl acetoacetate, 4-chlorobenzaldehyde, and ammonium acetate in the presence of a catalyst. The Gewald reaction involves the reaction of 2-aminothiophenol with α-chloroacetic acid and a carbonyl compound. The Kabachnik-Fields reaction involves the reaction of a carbonyl compound with a primary amine and phosphorus oxychloride. These methods have been optimized to produce high yields of this compound.
科学的研究の応用
Dimethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in treating ischemic stroke, traumatic brain injury, and spinal cord injury. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
dimethyl 4-(4-chlorophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-18-8-12(15(19)21-2)14(13(9-18)16(20)22-3)10-4-6-11(17)7-5-10/h4-9,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIXPXGAQGNYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-isopropylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5328455.png)

![7-[(5-ethylisoxazol-3-yl)carbonyl]-N-(2-methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5328472.png)
![8-[3-fluoro-4-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5328479.png)
![3-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole](/img/structure/B5328482.png)
![1-(cyclopropylmethyl)-2-isopropyl-4-[2-(1H-tetrazol-5-yl)benzoyl]-1,4-diazepane](/img/structure/B5328485.png)
![4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5328496.png)
![1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-3-methylpiperidine](/img/structure/B5328503.png)
![4-[(dimethylamino)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]-4-azepanol](/img/structure/B5328505.png)
![disodium 4-[(5-bromo-2-furyl)methylene]-3-methyl-2-pentenedioate](/img/structure/B5328511.png)

![3,4,5-triethoxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5328526.png)
![5'-methyl-1-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5328537.png)